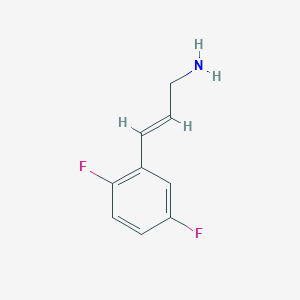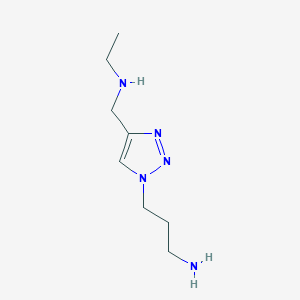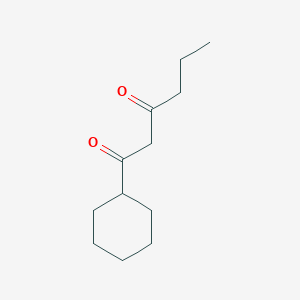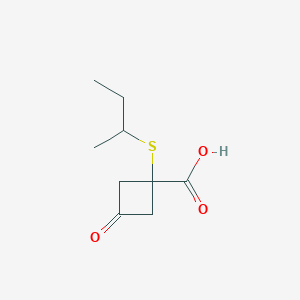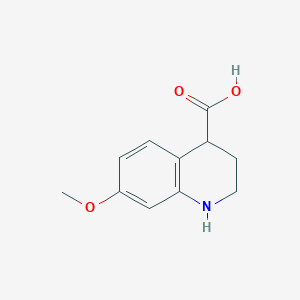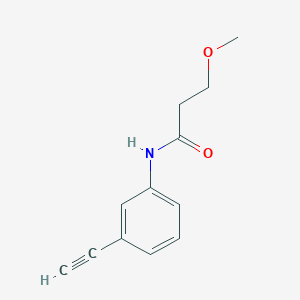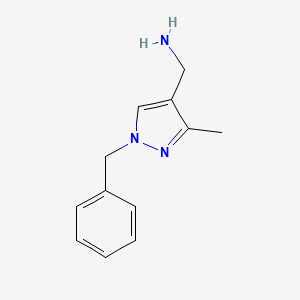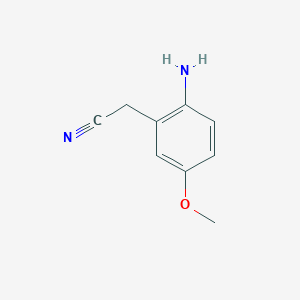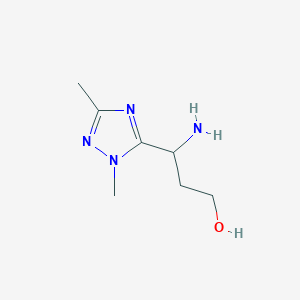![molecular formula C11H18O2S B13632335 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)
2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propylthio)spiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a propylthio group is attached to a spiro[33]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of spiro[3.3]heptane-2-carboxylic acid, which serves as the core structure.
Introduction of Propylthio Group: The propylthio group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting spiro[3.3]heptane-2-carboxylic acid with a suitable propylthio reagent under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The propylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Derivatives with different substituents replacing the propylthio group
科学的研究の応用
2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with unique properties, such as polymers and molecular frameworks.
作用機序
The mechanism of action of 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: The parent compound without the propylthio group.
Spiro[3.3]heptane-2,6-dicarboxylic acid: A derivative with two carboxylic acid groups.
Spiro[2.4]heptane: A related spirocyclic compound with different ring sizes.
Uniqueness
2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H18O2S |
|---|---|
分子量 |
214.33 g/mol |
IUPAC名 |
2-propylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-2-6-14-11(9(12)13)7-10(8-11)4-3-5-10/h2-8H2,1H3,(H,12,13) |
InChIキー |
OTOJKYKSCMJYFD-UHFFFAOYSA-N |
正規SMILES |
CCCSC1(CC2(C1)CCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


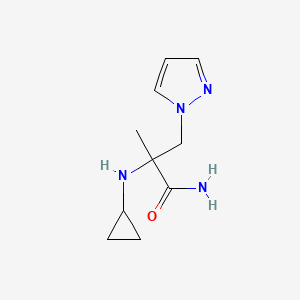
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)

